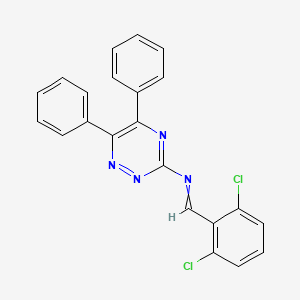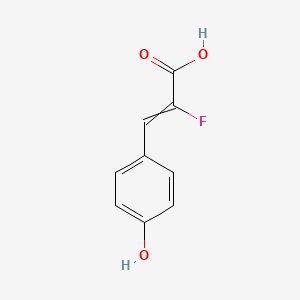
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-fluoro-3-(4-hydroxyphényl)prop-2-énoïque est un composé chimique appartenant à la classe des composés organiques connus sous le nom de phénylpropanoides. Ces composés sont caractérisés par un groupe phényle lié à une chaîne de trois atomes de carbone. La présence d'un atome de fluor et d'un groupe hydroxyle dans sa structure rend ce composé unique et potentiellement utile dans diverses applications scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-fluoro-3-(4-hydroxyphényl)prop-2-énoïque peut être réalisée selon plusieurs méthodes. Une approche courante implique la réaction de la 4-hydroxybenzaldéhyde avec des réactifs fluorés dans des conditions spécifiques pour introduire l'atome de fluor dans la molécule. La réaction nécessite généralement un catalyseur et une température contrôlée pour assurer l'obtention du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de l'acide 2-fluoro-3-(4-hydroxyphényl)prop-2-énoïque peut impliquer des réacteurs chimiques à grande échelle et des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-fluoro-3-(4-hydroxyphényl)prop-2-énoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : La double liaison dans la partie acide prop-2-énoïque peut être réduite pour former un acide carboxylique saturé.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactions de substitution nucléophile peuvent impliquer des réactifs comme l'hydroxyde de sodium (NaOH) ou d'autres nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner une cétone ou un aldéhyde, tandis que la réduction peut produire un acide carboxylique saturé.
Applications de la recherche scientifique
L'acide 2-fluoro-3-(4-hydroxyphényl)prop-2-énoïque a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme élément de base dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé peut être étudié pour son activité biologique potentielle, y compris ses effets sur les enzymes ou les voies cellulaires.
Médecine : La recherche peut explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ses propriétés thérapeutiques.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité ou comme précurseur dans la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-fluoro-3-(4-hydroxyphényl)prop-2-énoïque implique son interaction avec des cibles moléculaires spécifiques. La présence de l'atome de fluor et du groupe hydroxyle lui permet de participer à des liaisons hydrogène et à d'autres interactions avec les enzymes ou les récepteurs. Ces interactions peuvent moduler les voies biologiques et conduire à divers effets, selon le contexte de son utilisation.
Applications De Recherche Scientifique
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxy group allows it to participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(4-hydroxyphényl)prop-2-énoïque : Il n'a pas l'atome de fluor, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
Acide 2-hydroxy-3-(4-hydroxyphényl)prop-2-énoïque :
Acide 3-(3-hydroxy-4-méthoxyphényl)prop-2-énoïque : La présence d'un groupe méthoxy introduit des effets stériques et électroniques supplémentaires.
Unicité
L'unicité de l'acide 2-fluoro-3-(4-hydroxyphényl)prop-2-énoïque réside dans la présence de l'atome de fluor, qui peut modifier considérablement sa réactivité chimique et son activité biologique par rapport à des composés similaires.
Propriétés
Numéro CAS |
150780-80-6 |
|---|---|
Formule moléculaire |
C9H7FO3 |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13) |
Clé InChI |
SBIZDOWXYPNTOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(C(=O)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

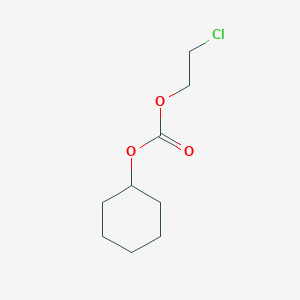
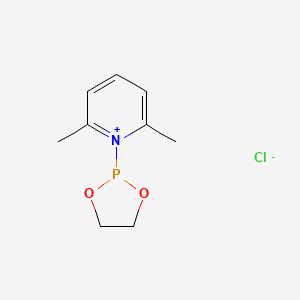

![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
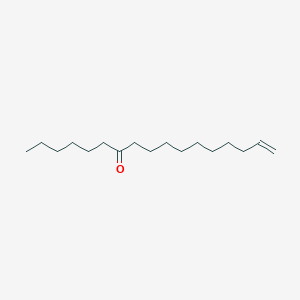
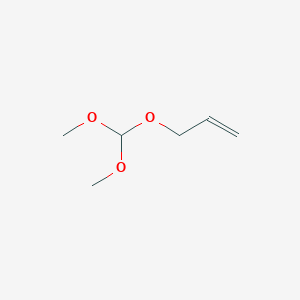
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
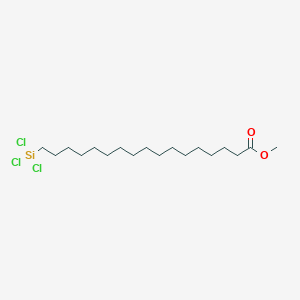
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
